Cas no 428-63-7 (2,2-Difluoropropane-1,3-diol)
2,2-Difluoropropane-1,3-diol Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Difluoropropane-1,3-diol
- 2,2-DIFLUORO-1,3-PROPANEDIOL
- 1,3-Propanediol,2,2-difluoro
- 2,2-difluoro-1,3-bis-hydroxy-propane
- 2,2-Difluoro-3-hydroxy-propan-1-ol
- 2,2-difluoro-propane-1,3-diol
- 2,2-Difluor-propan-1,3-diol
- 1,3-Propanediol, 2,2-difluoro-
- NSC32744
- Fluorotelomer symmetric diols
- AMCKYDINHDOOCB-UHFFFAOYSA-N
- NOCAS_893584
- STL555523
- BBL101726
- SY026989
- MFCD16619633
- NSC-32744
- EN300-153017
- SCHEMBL711852
- DTXSID20195487
- NSC 32744
- F8887-5540
- F52367
- DB-181538
- C3H6F2O2
- PB42807
- 428-63-7
- AKOS007930412
- A900814
- AMY7075
- CS-0094694
- AS-48669
-
- MDL: MFCD16619633
- Inchi: 1S/C3H6F2O2/c4-3(5,1-6)2-7/h6-7H,1-2H2
- InChI Key: AMCKYDINHDOOCB-UHFFFAOYSA-N
- SMILES: FC(CO)(CO)F
Computed Properties
- Exact Mass: 112.03400
- Monoisotopic Mass: 112.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 48.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- XLogP3: -0.5
Experimental Properties
- Density: 1.334
- Boiling Point: 250.9±35.0℃ at 760 mmHg
- Flash Point: 105.5°C
- Refractive Index: 1.376
- PSA: 40.46000
- LogP: -0.39370
2,2-Difluoropropane-1,3-diol Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,2-Difluoropropane-1,3-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D447253-100mg |
2,2-Difluoropropane-1,3-diol |
428-63-7 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D447253-250mg |
2,2-Difluoropropane-1,3-diol |
428-63-7 | 250mg |
$81.00 | 2023-05-18 | ||
| TRC | D447253-500mg |
2,2-Difluoropropane-1,3-diol |
428-63-7 | 500mg |
$121.00 | 2023-05-18 | ||
| TRC | D447253-1g |
2,2-Difluoropropane-1,3-diol |
428-63-7 | 1g |
$167.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02515-250mg |
2,2-Difluoropropane-1,3-diol |
428-63-7 | 97% | 250mg |
¥309.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02515-1g |
2,2-Difluoropropane-1,3-diol |
428-63-7 | 97% | 1g |
¥849.0 | 2023-09-05 | |
| Apollo Scientific | PC01484-250mg |
2,2-Difluoropropane-1,3-diol |
428-63-7 | 98% | 250mg |
£25.00 | 2025-02-19 | |
| Apollo Scientific | PC01484-1g |
2,2-Difluoropropane-1,3-diol |
428-63-7 | 98% | 1g |
£64.00 | 2025-02-19 | |
| Apollo Scientific | PC01484-5g |
2,2-Difluoropropane-1,3-diol |
428-63-7 | 98% | 5g |
£210.00 | 2025-02-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D888814-250mg |
2,2-difluoropropane-1,3-diol |
428-63-7 | ≥97% | 250mg |
¥370.00 | 2022-10-10 |
2,2-Difluoropropane-1,3-diol Suppliers
2,2-Difluoropropane-1,3-diol Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2,2-Difluoropropane-1,3-diol
2,2-Difluoropropane-1,3-diol (CAS No. 428-63-7): A Comprehensive Overview
Introduction to 2,2-Difluoropropane-1,3-diol
2,2-Difluoropropane-1,3-diol, a compound with the CAS registry number 428-63-7, is an organofluorine compound with a unique molecular structure. This compound has garnered significant attention in recent years due to its potential applications in various fields such as materials science and pharmaceuticals. The molecule consists of a propane backbone with two hydroxyl (-OH) groups attached to the terminal carbons and two fluorine atoms on the central carbon. This configuration imparts distinctive chemical and physical properties to the compound.
Structural Insights and Molecular Properties
The molecular formula of 2,2-Difluoropropane-1,3-diol is C3H6F2O2, with a molar mass of approximately 118.05 g/mol. The compound exhibits a trigonal planar geometry around the central carbon atom due to the presence of two fluorine atoms and one hydrogen atom. The hydroxyl groups at the terminal positions contribute to its polar nature and hydrogen bonding capabilities. Recent studies have highlighted the importance of this molecular architecture in determining its reactivity and solubility properties.
Physical Properties and Behavior
Experimental data indicate that 2,2-Difluoropropane-1,3-diol has a melting point of approximately -55°C and a boiling point around 95°C at standard pressure. Its density is reported to be about 1.4 g/cm³, making it denser than water. The compound is miscible with water and several organic solvents, which enhances its utility in various chemical processes. Recent research has focused on understanding its thermodynamic stability under different conditions, revealing insights into its potential for use in high-temperature applications.
Chemical Reactivity and Functional Group Interactions
The presence of hydroxyl groups in 2,2-Difluoropropane-1,3-diol renders it highly reactive under certain chemical conditions. It can undergo nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms on the central carbon. Additionally, the hydroxyl groups can participate in acid-catalyzed esterification or etherification reactions. Recent studies have explored its role as an intermediate in the synthesis of more complex fluorinated compounds, leveraging its unique reactivity.
Applications in Industry and Research
The versatility of 2,2-Difluoropropane-1,3-diol has led to its application in diverse industrial sectors. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive molecules with fluorinated moieties. In materials science, it is used as a precursor for advanced polymers and coatings that require specific surface properties. Furthermore, recent advancements have highlighted its potential as a solvent in green chemistry processes due to its high polarity and moderate toxicity profile.
Safety Considerations and Environmental Impact
Handling 2,2-Difluoropropane-1,3-diol requires adherence to standard safety protocols due to its potential irritant effects on mucous membranes. Proper ventilation and personal protective equipment are recommended during handling. From an environmental perspective, studies have shown that the compound undergoes biodegradation under aerobic conditions; however, further research is needed to assess its long-term ecological impact.
Conclusion: The Future Prospects of 428-63-7 (CAS No.) Compound
In conclusion, 428-63-7 (CAS No.), or fluorochemicals, represents a promising area of exploration for researchers across multiple disciplines. Its unique combination of physical and chemical properties positions it as a valuable tool in modern chemistry and materials science.
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